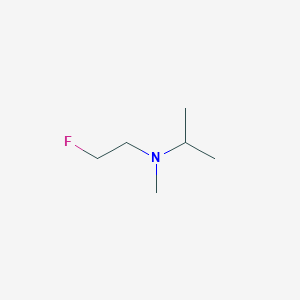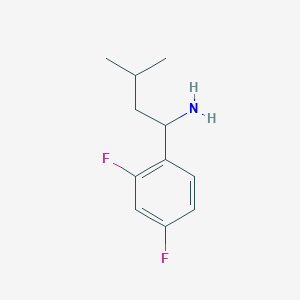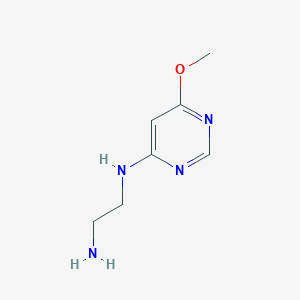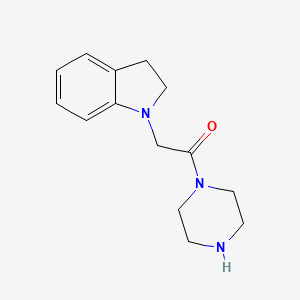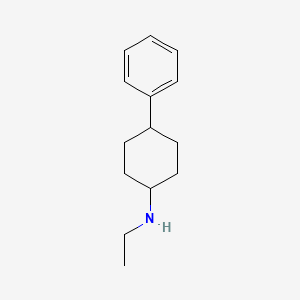
N-ethyl-4-phenylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-phenylcyclohexan-1-amine is an organic compound with the molecular formula C14H21N It is a cyclohexylamine derivative, characterized by the presence of an ethyl group and a phenyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-phenylcyclohexan-1-amine typically involves the alkylation of 4-phenylcyclohexanone with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired amine. The general reaction scheme is as follows:
Reduction of 4-phenylcyclohexanone: The ketone is reduced to 4-phenylcyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of the amine: The alcohol is then reacted with ethylamine in the presence of a dehydrating agent like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-4-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon, Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, NaBH4, or LiAlH4.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-phenylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-ethyl-4-phenylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-4-phenylcyclohexan-1-amine: Similar structure with a methyl group instead of an ethyl group.
4-phenylcyclohexan-1-amine: Lacks the ethyl group, making it less bulky.
N-ethyl-4-cyclohexylamine: Similar structure but without the phenyl group.
Uniqueness
N-ethyl-4-phenylcyclohexan-1-amine is unique due to the presence of both an ethyl group and a phenyl group on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H21N |
|---|---|
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
N-ethyl-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C14H21N/c1-2-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
InChI-Schlüssel |
DURIHJOAKMTYTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1CCC(CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


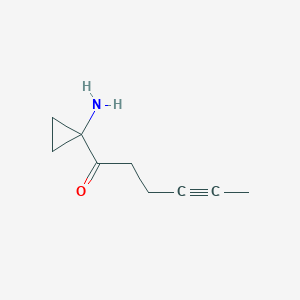
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
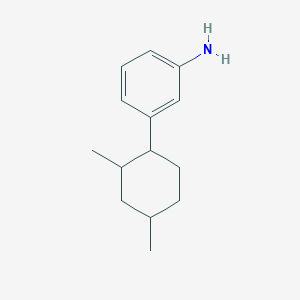

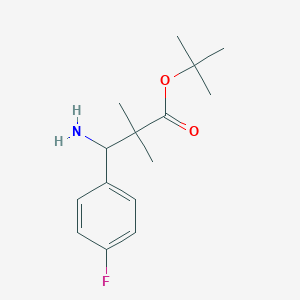

![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
